molecular formula C28H26O6 B375004 isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B375004
M. Wt: 458.5g/mol
InChI Key: AQPJOZACCFGAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a biphenyl group, a chromenone moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: Nucleophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and chromenone moieties may play a role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl propionate: A simpler ester with different functional groups.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.

    Chromenone derivatives: Molecules that share the chromenone core but have varying side chains.

Uniqueness

Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of biphenyl and chromenone moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H26O6

Molecular Weight

458.5g/mol

IUPAC Name

2-methylpropyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C28H26O6/c1-18(2)16-32-28(30)19(3)33-23-13-14-24-25(15-23)31-17-26(27(24)29)34-22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-15,17-19H,16H2,1-3H3

InChI Key

AQPJOZACCFGAAD-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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